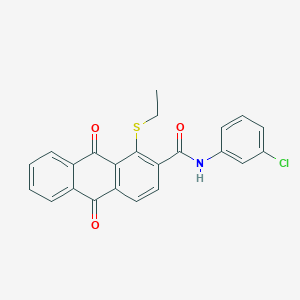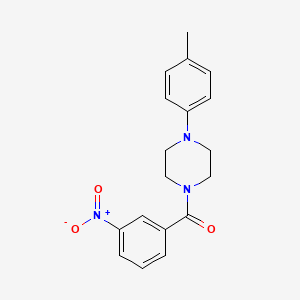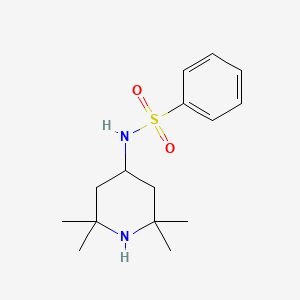![molecular formula C20H22F3NO3 B11512782 6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512782.png)
6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline: is a synthetic organic compound with a complex structure. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The presence of the trifluoromethoxy group and the diethoxy substituents on the isoquinoline ring makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Diethoxy Groups: The diethoxy groups can be introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced using trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of this group into organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, potentially leading to changes in cell behavior, such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both diethoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22F3NO3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO3/c1-3-25-17-11-13-8-9-24-19(16(13)12-18(17)26-4-2)14-6-5-7-15(10-14)27-20(21,22)23/h5-7,10-12,19,24H,3-4,8-9H2,1-2H3 |
InChI Key |
VIFWHSSFBKKRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)OC(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-phenyl)-hydrazono]-5-methyl-2-phenylmethanesulfonyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11512700.png)


![(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11512718.png)
![2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B11512730.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11512735.png)
![4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide](/img/structure/B11512742.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate](/img/structure/B11512746.png)
![7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B11512750.png)
![1-(2-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11512754.png)
![2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11512767.png)
![2-(5'-benzyl-3'-methyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11512769.png)
![3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11512776.png)
